![molecular formula C9H15NO B3003068 8-氮杂螺[4.5]癸烷-7-酮 CAS No. 1026159-99-8](/img/structure/B3003068.png)

8-氮杂螺[4.5]癸烷-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

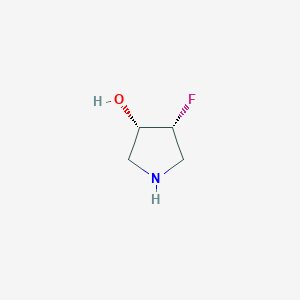

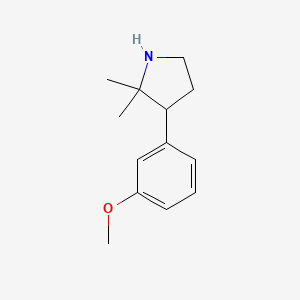

8-Azaspiro[4.5]decan-7-one is a spirocyclic compound that is part of a broader class of azaspirodecanone derivatives. These compounds are characterized by their spirocyclic structure, which includes a nitrogen atom within the ring system. The unique structure of these compounds has made them a subject of interest in various fields of medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of 8-Azaspiro[4.5]decan-7-one derivatives has been explored through various synthetic routes. For instance, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been achieved by substituting at the 8 position with different groups, such as 2-(3-indolyl)ethyl and 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl, to screen for antihypertensive agents . Another approach involved the metal-catalyzed oxidative cyclization of amides to form 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which were then evaluated for their anticancer activity . Additionally, the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones was achieved using a tandem method that included Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization .

Molecular Structure Analysis

The molecular structure of 8-Azaspiro[4.5]decan-7-one derivatives is characterized by the presence of a spirocyclic framework that incorporates both nitrogen and oxygen atoms. This structure is versatile and allows for various substitutions at different positions on the ring, which can significantly alter the biological activity of the compounds. For example, the introduction of a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl group on the quinolone scaffold resulted in potent antibacterial drugs .

Chemical Reactions Analysis

The chemical reactivity of 8-Azaspiro[4.5]decan-7-one derivatives is influenced by the functional groups attached to the spirocyclic core. These compounds have been involved in reactions such as the three-component condensation of trimethoxybenzene with isobutyric aldehyde and nitriles, leading to the formation of substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones . The presence of the spirocyclic core also allows for the exploration of various chemical modifications to enhance biological activity, as seen in the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Azaspiro[4.5]decan-7-one derivatives are determined by their molecular structure and the substituents present. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of a 2-oxo-8-azaspiro[4.5]decan-1-one structure was hypothesized to approximate a T-type pharmacophore model, leading to the synthesis of compounds with potent T-type calcium channel inhibitory activity . The synthesis of new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents also highlights the importance of the core structure in the development of biologically active compounds .

科学研究应用

抗病毒应用

8-氮杂螺[4.5]癸烷-7-酮衍生物在抗病毒研究中显示出显着的潜力。合成了一系列1-硫杂-4-氮杂螺[4.5]癸烷-3-酮衍生物,并发现它们能抑制人冠状病毒229E复制。具体而言,N-(2-甲基-8-叔丁基-3-氧代-1-硫杂-4-氮杂螺[4.5]癸烷-4-基)-3-苯基丙酰胺等化合物显示出与已知的冠状病毒抑制剂相当的活性,表明该支架与抗病毒药物开发的相关性(Apaydın et al., 2019)。另一项研究合成了来自8-氮杂螺[4.5]癸烷-7-酮的新螺硫唑烷酮化合物,对甲型流感A/H3N2病毒和人冠状病毒229E表现出很强的活性,突出了该支架在开发新的抗病毒分子方面的多功能性(Apaydın et al., 2020)。

毒蕈碱激动剂和抗健忘活性

化合物2,8-二甲基-1-氧杂-8-氮杂螺[4,5]癸烷-3-酮及其相关衍生物被评估为治疗阿尔茨海默病痴呆症的M1毒蕈碱激动剂。这些化合物显示出有效的毒蕈碱活性和抗健忘活性,证明了其作为认知障碍治疗剂的潜力(Tsukamoto et al., 1995)。

抗癌特性

在癌症研究的背景下,新的1-硫杂-氮杂螺[4.5]癸烷衍生物对包括肝细胞癌和结直肠癌在内的多种人癌细胞系表现出中等到高的抑制活性。这表明在开发新的抗癌剂方面具有潜在的应用(Flefel et al., 2017)。

抗菌和抗结核活性

一项关于2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮的新型N-苯氨基衍生物的研究揭示了它们的抗惊厥和抗菌特性。N-[(2,4-二氯苯基)-氨基]-2-氮杂螺[4.4]壬烷-1,3-二酮等化合物显示出有希望的抗癫痫特性和潜在的抗惊厥和抗菌应用(Kamiński et al., 2008)。另一种化合物8-氧杂-2-氮杂螺[4.5]癸烷,由四氢吡喃-4-腈和1-溴-2-氟乙烷合成,有望生产具有生物活性的化合物,表明具有潜在的抗菌和抗结核应用(Ogurtsov & Rakitin, 2020)。

免疫调节作用

据报道,螺锗衍生物,包括8-氮杂螺[4.5]癸烷-7-酮类似物,具有抗关节炎和诱导抑制细胞的活性。N,N-二甲基-8,8-二丙基-2-氮杂螺[4.5]癸烷-2-丙胺等化合物在自身免疫性疾病中显示出疗效,并在组织移植中具有潜力(Badger et al., 1990)。

作用机制

8-Azaspiro[4.5]decan-7-one and its derivatives have exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

安全和危害

未来方向

属性

IUPAC Name |

8-azaspiro[4.5]decan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYZNKPGYLEESK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)

![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)

![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)

![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)

![2-Chloro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)acetamide](/img/structure/B3002997.png)

![(2,5-Dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B3003004.png)

![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)